Antimicrobial MIC against comparator antibiotics and in‑class analogues
The most active members of the 3a‑j series, among which the title compound is positioned (3a‑3g, 3i, 3j), achieved an MIC value of 1.95 µg mL⁻¹ against a panel of pathogenic bacterial and fungal strains, a value that was reported as superior to the positive controls used in the study [REFS‑1]. Because the title compound is one of the nine compounds explicitly listed in the 1.95 µg mL⁻¹ subgroup, it shares this potency advantage. By contrast, the remaining analogue 3h fell outside this high‑activity cluster, indicating that differences in the acetamide substituent can compromise antimicrobial potency [REFS‑1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 1.95 µg·mL⁻¹ (as part of the high‑activity subgroup 3a-3g, 3i, 3j) |
| Comparator Or Baseline | Positive controls (specific antibiotics/fungicides not disclosed in the accessible abstract); in‑class analogue 3h (MIC > 1.95 µg·mL⁻¹, exact value not provided in accessible data) |
| Quantified Difference | Superior to positive controls; ≥1 dilution superior to analogue 3h (quantified difference unavailable from accessible data) |
| Conditions | In vitro broth microdilution against a panel of pathogenic bacterial and fungal strains (CLSI methodology inferred) |
Why This Matters
This compound belongs to the high‑potency cluster of the series, making it a rational procurement choice for antimicrobial screening campaigns that require sub‑2 µg mL⁻¹ MIC starting points.
- [1] Rouzi K, El Houssni I, Gumede NJ, Alsalme A, Oulmidi A, El Karbane M, Bouatia M, Karrouchi K. Novel 1,3,4‑Oxadiazole Acetamide Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Biological Evaluation, and Molecular Modelling Studies. ChemistrySelect. 2025;10(12):e202500076. doi:10.1002/slct.202500076 View Source
